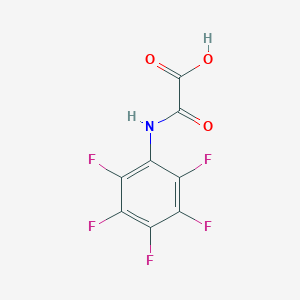

2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid

Description

The extensive fluorine substitution on the aniline ring confers unique electronic and steric properties, including enhanced acidity, metabolic stability, and lipophilicity compared to non-fluorinated analogs . This compound is utilized in high-throughput screening platforms (e.g., Kitalysis™) for drug discovery, where its electron-withdrawing fluorine substituents improve binding interactions with biomolecular targets .

Properties

IUPAC Name |

2-oxo-2-(2,3,4,5,6-pentafluoroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5NO3/c9-1-2(10)4(12)6(5(13)3(1)11)14-7(15)8(16)17/h(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFLRXFZPBDINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid typically involves the reaction of pentafluoroaniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Fluorinated compounds are known for their enhanced biological activity. 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid has been studied for its potential as an antimicrobial agent. Research indicates that fluorinated anilines exhibit significant activity against a range of bacteria, including Gram-positive and Gram-negative strains. For example, studies have shown that derivatives of fluorinated anilines can outperform traditional antibiotics in certain contexts due to their ability to disrupt bacterial cell membranes more effectively .

Cytochrome P450 Interaction

This compound has also been investigated for its role as a substrate in cytochrome P450-mediated reactions. The presence of multiple fluorine atoms is believed to influence the electronic properties of the molecule, enhancing its reactivity. Research indicates that the electron-withdrawing nature of the fluorine atoms can facilitate faster oxidation processes within biological systems, potentially leading to novel therapeutic pathways for drug metabolism and detoxification .

Material Science

Polymer Chemistry

In material science, 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid is being explored for its potential use in the development of high-performance polymers. The incorporation of fluorinated moieties into polymer backbones can significantly improve thermal stability and chemical resistance. These properties make such polymers suitable for applications in harsh environments, such as aerospace and automotive industries .

Fluorinated Coatings

Additionally, this compound can be utilized in formulating fluorinated coatings that offer superior water and oil repellency. These coatings are particularly valuable in applications requiring low friction surfaces and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

| Compound Name | Substituents on Aniline Ring | Molecular Weight | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid | 2,3,4,5,6-pentafluoro | ~255.1 (calc.) | High acidity, metabolic stability | |

| (2,6-Dimethylphenyl)aminoacetic acid | 2,6-dimethyl | 193.20 | Moderate acidity; used in catalysis | |

| 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid | 3,5-bis(trifluoromethyl) | ~304.1 (calc.) | Enhanced lipophilicity, drug discovery | |

| (3,5-Difluorophenyl)aminoacetic acid | 3,5-difluoro | 195.12 | Intermediate acidity, solubility | |

| 2,6-Dimethoxyanilino(oxo)acetic acid | 2,6-dimethoxy | 225.20 | Lower acidity; solubility in polar solvents |

Key Observations :

- Electronic Effects: The pentafluoroanilino group exhibits stronger electron-withdrawing effects than methyl or methoxy groups, significantly lowering the pKa of the oxoacetic acid group. This enhances acidity and reactivity in nucleophilic environments .

- Lipophilicity : Fluorine substituents increase logP values, improving membrane permeability. For example, the pentafluoro derivative is more lipophilic than the dimethoxy analog (predicted logP: ~2.5 vs. ~1.2) .

- Stability: Fluorinated compounds demonstrate superior air and redox stability compared to non-fluorinated diruthenium complexes, as seen in studies on dimolybdenum paddlewheel complexes .

Solubility and Stability

- In contrast, dimethoxy analogs exhibit better aqueous solubility (~10 mg/mL) .

- Thermal Stability : Fluorinated compounds decompose at higher temperatures (~250°C) compared to methyl-substituted analogs (~200°C) .

Research Findings and Case Studies

- Diruthenium Complexes: Fluorinated anilino ligands, including the pentafluoro derivative, stabilize Ru₂⁴+ cores and enhance electrochemical reversibility in redox reactions .

- Drug Discovery: The Kitalysis™ platform utilizes pentafluoroanilino(oxo)acetic acid derivatives to screen kinase inhibitors, leveraging their strong hydrogen-bonding capabilities .

- Synthetic Challenges: Fluorine substitution complicates regioselectivity during synthesis, as seen in peptide thioester preparations using diamino linkers .

Biological Activity

2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid is a highly fluorinated compound that has garnered attention due to its unique structural characteristics and potential biological activities. The presence of multiple fluorine atoms significantly alters the electronic properties of the molecule, which may influence its interactions with biological targets. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₈H₄F₅N₃O₃

- Molecular Weight : 227.13 g/mol

- Structure : The compound features a pentafluorinated phenyl ring attached to an aniline and oxoacetic acid moiety. This configuration enhances its lipophilicity and potential reactivity.

Research indicates that the biological activity of 2,3,4,5,6-pentafluoroanilino(oxo)acetic acid may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by mimicking natural substrates. The highly electronegative fluorine atoms may enhance binding affinity to enzyme active sites by stabilizing transition states during catalytic processes .

- Signal Transduction Modulation : The compound could potentially interfere with signaling pathways such as JAK-STAT3, which is crucial in cell proliferation and cancer progression .

Biological Activities

The biological activities associated with 2,3,4,5,6-pentafluoroanilino(oxo)acetic acid include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The electron-withdrawing nature of fluorine may enhance the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anticancer Potential : Due to its ability to modulate critical signaling pathways, there is potential for this compound in cancer therapeutics. It may act as an inhibitor of tumor growth by affecting gene expression involved in cell cycle regulation .

Comparative Studies

A comparative analysis with structurally similar compounds highlights the unique properties of 2,3,4,5,6-pentafluoroanilino(oxo)acetic acid:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Difluoroanilino(oxo)acetic acid | Two fluorine atoms on aniline | Moderate enzyme inhibition |

| 3-Fluorophenylamino(oxo)acetic acid | One fluorine atom on phenyl ring | Limited activity reported |

| 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid | Five fluorine atoms enhancing lipophilicity | Potentially high bioactivity |

Case Studies and Research Findings

Q & A

What are the established synthetic routes for 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid, and what key reaction conditions must be optimized?

Answer:

A common synthetic approach involves the condensation of pentafluoroaniline derivatives with oxoacetic acid precursors. For example, norbornene dicarboxylic anhydride reacts with 2,3,4,5,6-pentafluoroaniline to form an intermediate amic acid, which is cyclized using sodium acetate and acetic anhydride under anhydrous conditions . Key optimizations include maintaining stoichiometric control (e.g., 1:1 molar ratio of anhydride to aniline) and reaction time (typically 12–24 hours) to minimize side reactions like incomplete cyclization or hydrolysis. Solvent choice (e.g., DMSO or glacial acetic acid) and temperature (60–80°C) are critical for yield improvement.

How can researchers characterize the structural and electronic properties of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid using spectroscopic and crystallographic methods?

Answer:

- 19F NMR spectroscopy is indispensable for confirming the substitution pattern of the pentafluorophenyl group, as each fluorine environment produces distinct chemical shifts (e.g., δ −140 to −160 ppm for aromatic fluorines) .

- Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for coordination complexes. For example, studies on diruthenium(III) complexes reveal ligand geometry and metal-ligand bonding interactions .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while FT-IR identifies functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and amide bonds .

What challenges arise in the regioselective functionalization of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid, and how can they be mitigated?

Answer:

The electron-withdrawing nature of the pentafluorophenyl group deactivates the aromatic ring, hindering electrophilic substitution. Strategies include:

- Directed ortho-metalation : Using strong bases like LDA to generate intermediates for selective functionalization.

- Protecting groups : Temporarily blocking reactive sites (e.g., the oxoacetic acid moiety) to direct reactions to specific positions .

- Microwave-assisted synthesis : Accelerating reaction kinetics to favor desired pathways over side reactions.

How does the electron-deficient nature of the pentafluorophenyl group influence the coordination chemistry of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid in metal complexes?

Answer:

The pentafluorophenyl group stabilizes metal-ligand bonds through strong electron-withdrawing effects, enhancing the redox stability of complexes. For instance, diruthenium(III) complexes exhibit distinct electrochemical behavior (e.g., Ru²⁺/Ru³⁺ redox couples at +0.5 to +0.8 V vs. Ag/AgCl) compared to non-fluorinated analogs . This property is advantageous in catalysis, where stable ligand frameworks prevent metal leaching.

What are the recommended storage and handling protocols for 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid to ensure stability and safety?

Answer:

- Storage : Keep in airtight containers under inert gas (Ar or N₂) at −20°C to prevent hydrolysis or oxidation.

- Handling : Use nitrile gloves and fume hoods to avoid skin contact and inhalation. Fluorinated compounds may release toxic HF upon decomposition.

- Waste disposal : Neutralize with aqueous bicarbonate before disposal, as recommended for oxoacetic acid derivatives .

What analytical techniques are most effective for quantifying trace impurities in 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid, especially in the presence of fluorinated byproducts?

Answer:

- Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase separates fluorinated impurities via hydrophobic interactions.

- GC-MS with derivatization : Derivatizing the compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine enhances volatility and detection sensitivity in negative chemical ionization (NCI) mode .

- 19F NMR spectroscopy distinguishes impurities by their unique fluorine environments (e.g., mono- vs. di-fluorinated byproducts).

How does 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid compare to non-fluorinated analogs in terms of reactivity and application in polymer synthesis?

Answer:

The fluorinated compound exhibits higher thermal stability (decomposition >250°C) and hydrophobicity, making it suitable for high-performance polymers. For example, norbornene-based polyimides derived from this acid show enhanced gas separation efficiency due to fluorine-induced chain rigidity . Non-fluorinated analogs lack these properties, limiting their utility in extreme environments.

What computational methods are used to predict the electronic structure and reactivity of 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For fluorinated ligands, LUMO energies are typically lower, favoring electron-deficient reactions.

- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions, aiding in drug design applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.